

3-Amino-4-methylpicolinamide: Technical Guide for Drug Development

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Compound of Interest

Compound Name: 3-Amino-4-methylpicolinamide

Cat. No.: B12859581

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Executive Summary

3-Amino-4-methylpicolinamide (CAS 1612242-49-5) is a specialized pyridine-based building block utilized in the synthesis of small-molecule kinase inhibitors and other heterocyclic pharmaceutical agents. Structurally, it features a pyridine ring substituted with a primary amide at the C2 position, an amino group at C3, and a methyl group at C4. This specific substitution pattern makes it a critical scaffold for developing Type II kinase inhibitors, where the picolinamide moiety often serves as a "hinge-binding" motif or a linker that engages the ATP-binding pocket of enzymes such as VEGFR, PDGFR, and RAF.

This guide provides a comprehensive technical analysis of **3-Amino-4-methylpicolinamide**, including its chemical identifiers, validated synthetic pathways, analytical characterization, and applications in medicinal chemistry.

Chemical Identifiers & Properties

The following table consolidates the essential physicochemical data for **3-Amino-4-methylpicolinamide**.

Property	Detail
Chemical Name	3-Amino-4-methylpicolinamide
Systematic Name	3-Amino-4-methylpyridine-2-carboxamide
CAS Number	1612242-49-5
Related CAS (Acid)	53636-30-9 (3-Amino-4-methylpicolinic acid)
Related CAS (Cl-Precursor)	133627-45-9 (3-Amino-2-chloro-4-methylpyridine)
Molecular Formula	C ₇ H ₉ N ₃ O
Molecular Weight	151.17 g/mol
SMILES	<chem>Cc1c(N)c(C(N)=O)ncc1</chem>
InChI Key	Derived from structure
Appearance	Off-white to pale yellow solid
Solubility	Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated)	~3.5 (Pyridine N), ~14 (Amide)

Synthetic Methodology

The synthesis of **3-Amino-4-methylpicolinamide** is typically achieved through the functionalization of commercially available pyridine intermediates. The most robust route utilizes 3-amino-2-chloro-4-methylpyridine (a known intermediate for the drug Nevirapine) as the starting material. This pathway avoids the difficult oxidation of poly-methylated pyridines and ensures regioselectivity.

Route 1: Cyanation-Hydrolysis Pathway (Recommended)

This protocol converts the 2-chloro substituent to a nitrile, followed by controlled hydrolysis to the primary amide.

Step 1: Cyanation of 3-Amino-2-chloro-4-methylpyridine

- Reagents: Zinc Cyanide ($\text{Zn}(\text{CN})_2$), Tris(dibenzylideneacetone)dipalladium(0) ($\text{Pd}_2(\text{dba})_3$), Xantphos or dppf.
- Solvent: DMF or NMP (degassed).
- Conditions: 120°C, 12–16 hours under Argon.
- Mechanism: Palladium-catalyzed nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$) at the C2 position. The amino group at C3 does not require protection if mild conditions are used, though N-protection (e.g., Boc) can improve yield.

Step 2: Controlled Hydrolysis to Picolinamide

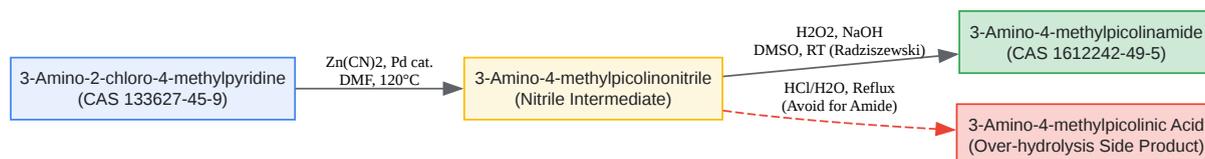
- Reagents: Hydrogen Peroxide (30% H_2O_2), Sodium Hydroxide (NaOH) or Potassium Carbonate (K_2CO_3).
- Solvent: DMSO or Ethanol/Water.
- Conditions: 0°C to Room Temperature, 1–4 hours.
- Mechanism: The Radziszewski reaction allows for the selective hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid (picolinic acid).

Step-by-Step Experimental Protocol (Step 2)

- Preparation: Dissolve 3-amino-4-methylpicolinonitrile (1.0 eq) in DMSO (5 mL/mmol).
- Addition: Cool the solution to 0°C in an ice bath. Add K_2CO_3 (0.5 eq) followed by dropwise addition of 30% H_2O_2 (3.0 eq).
- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile peak.
- Workup: Quench the reaction with water (10 mL/mmol). The product, **3-Amino-4-methylpicolinamide**, typically precipitates as a solid.

- Purification: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol.

Synthetic Pathway Visualization



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Figure 1: Synthetic pathway from the Nevirapine intermediate to the target picolinamide.

Applications in Drug Discovery[7][8]

3-Amino-4-methylpicolinamide serves as a versatile scaffold in medicinal chemistry, particularly for Kinase Inhibitors. The pyridine-2-carboxamide motif is a privileged structure capable of forming bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets.

Structural Role in Kinase Inhibition

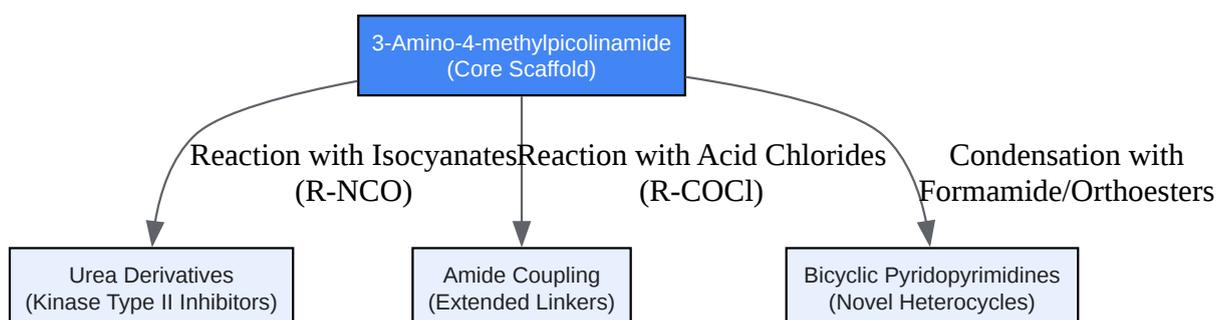
- Hinge Binding: The pyridine nitrogen (N1) and the amide NH₂ can form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region.
- Vector Positioning: The 3-amino group allows for further derivatization (e.g., urea or amide formation) to extend into the "back pocket" or solvent-exposed regions, modulating selectivity.
- 4-Methyl Group: Provides a hydrophobic contact and restricts conformational flexibility, potentially locking the inhibitor in a bioactive conformation.

Relevant Drug Analogs

While **3-Amino-4-methylpicolinamide** is a specific intermediate, it shares structural homology with the core scaffolds of several approved drugs:

- Regorafenib (Stivarga): Contains a pyridine-2-carboxamide moiety (specifically 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide).[1][2][3]
- Sorafenib (Nexavar): Utilizes a picolinamide-like scaffold for RAF inhibition.
- Linzagolix: Contains a functionalized pyridine core.[4][5][6]

Workflow: Derivatization for Library Generation



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Figure 2: Derivatization strategies for **3-Amino-4-methylpicolinamide** in medicinal chemistry.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

¹H NMR Spectroscopy (DMSO-d₆, 400 MHz)

- δ 8.0–8.2 ppm (1H, s): Amide NH (Ha).
- δ 7.8–7.9 ppm (1H, d, J~5 Hz): Pyridine H6 (aromatic proton adjacent to Nitrogen).
- δ 7.4–7.6 ppm (1H, s): Amide NH (Hb).
- δ 6.9–7.1 ppm (1H, d, J~5 Hz): Pyridine H5.
- δ 6.0–6.5 ppm (2H, br s): 3-Amino NH₂ protons (broad singlet, exchangeable).

- δ 2.1–2.2 ppm (3H, s): 4-Methyl group protons.

Mass Spectrometry (ESI-MS)

- Observed Mass: $[M+H]^+ = 152.08$ m/z.
- Fragmentation: Loss of NH_3 (17 Da) from the amide group is a common fragmentation pathway.

Safety and Handling (SDS Highlights)

- Hazard Classification:
 - Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
 - Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).
 - STOT-SE: Category 3 (May cause respiratory irritation).
- Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

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